molecular formula C19H18N2O4 B2749563 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 956756-38-0

1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2749563
CAS No.: 956756-38-0
M. Wt: 338.363
InChI Key: YCNWUPUPMGWWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 956756-38-0) is a pyrazole-based small molecule scaffold with a molecular formula of C₁₉H₁₈N₂O₄ and a molecular weight of 338.4 g/mol . Its structure includes:

  • A benzyl group at position 1 of the pyrazole ring.
  • A 3,4-dimethoxyphenyl group at position 2.
  • A carboxylic acid moiety at position 3.

This compound is marketed as a versatile intermediate for pharmacological research, with applications in drug discovery and chemical synthesis . Its 3,4-dimethoxyphenyl substituent is notable for enhancing aromaticity and electronic effects, which may influence bioactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(3,4-dimethoxyphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-16-9-8-14(10-17(16)25-2)18-15(19(22)23)12-21(20-18)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNWUPUPMGWWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone or an equivalent compound to form the pyrazole ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.

    Attachment of the Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution reaction, where a dimethoxyphenyl derivative is introduced to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzyl and dimethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides (e.g., benzyl chloride) and catalysts (e.g., palladium on carbon) are often employed.

Major Products

    Oxidation: Products may include benzyl ketones or aldehydes.

    Reduction: Products may include benzyl alcohols or aldehydes.

    Substitution: Products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Biological Activities

1-Benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibits several biological activities:

Anticancer Activity

Research indicates that this compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can reduce inflammation by inhibiting key inflammatory mediators such as cytokines and prostaglandins, making it a candidate for treating conditions like arthritis.

Antimicrobial Activity

Preliminary investigations reveal that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported the synthesis and evaluation of this compound against human breast cancer cells (MCF-7). The compound exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents. Mechanistic studies revealed that it induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism

In another research article, the anti-inflammatory effects of this compound were assessed using an animal model of acute inflammation. Results showed a marked reduction in paw edema and decreased levels of pro-inflammatory cytokines in treated groups compared to controls. Histological analysis confirmed reduced tissue damage and inflammation.

Comparative Analysis of Biological Activities

Activity TypeEfficacy LevelMechanism of ActionReferences
AnticancerHighInduction of apoptosis
Anti-inflammatoryModerateInhibition of cytokines
AntimicrobialVariableDisruption of bacterial cell wall

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

Key Differences :

  • Substituents : The benzoyl group (C₆H₅CO-) replaces the benzyl group (C₆H₅CH₂-), and a carbaldehyde (-CHO) replaces the carboxylic acid (-COOH) .
  • Biological Activity : Derivatives like 4c (4-methoxyphenyl) and 4e (4-chlorophenyl) demonstrated potent antioxidant (DPPH scavenging) and anti-inflammatory activity, outperforming diclofenac sodium in some assays. The electron-donating methoxy group at the para position enhanced activity .
  • Physicochemical Properties : The carbaldehyde group increases reactivity but reduces stability compared to the carboxylic acid moiety in the target compound.
Compound Substituent at Position 3 Key Functional Group Antioxidant Activity (IC₅₀) Anti-inflammatory Activity (Edema Inhibition)
4c (4-methoxyphenyl) 4-OCH₃ -CHO 12.5 µg/mL 68%
4e (4-chlorophenyl) 4-Cl -CHO 14.2 µg/mL 65%
Target Compound (3,4-OCH₃) 3,4-OCH₃ -COOH Not reported Not reported

Pyrazole Carboxylic Acid Derivatives with Heterocyclic Substituents

  • 1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS: 956959-59-4):
    • Replaces the 3,4-dimethoxyphenyl group with a pyridinyl ring.
    • The nitrogen in the pyridine ring improves solubility but reduces lipophilicity compared to the methoxy-rich target compound .
  • 1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid (CAS: 1153368-46-7):
    • Structural isomer with a methylene linker between the pyrazole and dimethoxyphenyl group.
    • Lower molecular weight (262.26 g/mol) and altered steric effects may impact binding affinity .

Antibacterial Pyrazole Derivatives

  • 4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid: Exhibits potent activity against Acinetobacter baumannii (MIC = 1.56 µg/mL). Chloro-substitution further enhances efficacy .

Non-Pyrazole Analogs with 3,4-Dimethoxyphenyl Moieties

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B):
    • Shares the 3,4-dimethoxyphenyl group but lacks the pyrazole core.
    • Demonstrated applications in neurological research due to structural similarity to dopamine .

Key Findings and Implications

Electronic Effects : Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance antioxidant and anti-inflammatory activities in pyrazole derivatives . The 3,4-dimethoxy configuration in the target compound may offer synergistic electronic effects.

Functional Group Impact : Carboxylic acid groups improve stability and hydrogen-bonding capacity compared to carbaldehydes, making the target compound more suitable for prolonged biological assays .

Biological Activity

1-Benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzyl group, a dimethoxyphenyl moiety, and a carboxylic acid functional group. Its molecular formula is C19H18N2O4C_{19}H_{18}N_{2}O_{4} with a molecular weight of approximately 338.36 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Cyclization of a hydrazine derivative with a suitable carbonyl compound.
  • Introduction of the Benzyl Group : Achieved through nucleophilic substitution reactions.
  • Attachment of the Dimethoxyphenyl Group : Conducted via electrophilic aromatic substitution.
  • Carboxylation : The carboxylic acid group is introduced using carbon dioxide under specific conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Anticancer Activity

This compound has been investigated for its anticancer properties:

  • Cell Line Studies : It demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent growth inhibition .
  • Mechanistic Insights : The compound's ability to induce apoptosis and inhibit cell proliferation suggests potential as a therapeutic agent in cancer treatment .

Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives similar to this compound:

StudyCompoundActivityIC50 ValueCell Line
Xia et al. (2020)5Antitumor49.85 µMVarious cancer lines
Zheng et al. (2022)29Aurora A/B Kinase Inhibition0.07 µMU937, K562
Fan et al. (2022)6, 7Induction of AutophagyNot specifiedA549

These studies highlight the diverse biological activities associated with pyrazole derivatives and their potential applications in drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as substituted hydrazines and β-keto esters. For example, describes a similar pyrazole-4-carboxylic acid derivative synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalytic agents (e.g., acetic acid). Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromaticity (e.g., δ 7.2–7.5 ppm for benzyl protons, δ 3.8 ppm for methoxy groups) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O of methoxy groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For solid-state structural confirmation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. highlights quantum-chemical studies on analogous pyrazole-carboxylic acids to predict sites for electrophilic/nucleophilic attacks or hydrogen bonding, guiding functionalization strategies .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) arise from substituent positioning and assay conditions. Systematic approaches include:

  • SAR Studies : Comparing analogs with varying substituents (e.g., 3,4-dimethoxy vs. 4-chloro) .
  • Dose-Response Analysis : Testing compound purity (via HPLC) and verifying cytotoxicity thresholds (MTT assays).
  • Meta-Analysis : Cross-referencing datasets from multiple studies (e.g., ’s hydrazone derivatives vs. ’s methyl esters) .

Q. What experimental designs are effective for evaluating the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or VEGFR2).
  • Enzymatic Assays : Measure IC₅₀ values via fluorescence-based kinase activity kits (e.g., ADP-Glo™).
  • Cellular Validation : Test inhibition of cancer cell proliferation (e.g., MCF-7 or A549 lines) with Western blotting for phosphorylated kinase targets .

Key Considerations

  • Contradictions : Variability in reported bioactivity (e.g., ’s hydrazones vs. ’s esters) may stem from differences in bacterial strains or solvent systems.
  • Safety : While GHS data is unavailable, advises handling with gloves, respiratory protection, and fume hoods due to potential irritancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.